molecular formula C12H18FN3O4S2 B3566697 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

Cat. No.: B3566697
M. Wt: 351.4 g/mol
InChI Key: LUGHTUZAYAKWEN-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Dimethylation: The final step involves the dimethylation of the piperazine nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

Medically, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl and sulfonyl groups is known to enhance the bioactivity of molecules, making them suitable for drug design.

Industry

Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide
  • 4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide
  • 4-[(4-methylphenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide

Uniqueness

Compared to its analogs, 4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is unique due to the presence of the fluorine atom. Fluorine atoms are known to significantly influence the pharmacokinetic properties of compounds, such as their metabolic stability and ability to cross biological membranes. This makes the fluorinated compound particularly valuable in drug development.

Biological Activity

4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide is a piperazine derivative with potential pharmacological applications. This compound has garnered attention due to its structural characteristics and biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula: C13H16F2N2O4S2
  • Molecular Weight: 398.47 g/mol
  • InChIKey: BWWSCTZAOCWXLX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter receptors and enzymes. It is suggested that the sulfonamide group may enhance binding affinity to certain targets, potentially influencing neurotransmission and metabolic pathways.

1. Enzyme Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory activity against human acetylcholinesterase (AChE). AChE is crucial for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease .

2. Neuropharmacological Effects

The compound has been studied for its effects on serotonin receptors, particularly the serotonin-1A receptor. It may modulate serotonergic signaling, which is implicated in mood regulation and anxiety disorders. The structural similarity to other psychoactive compounds suggests it could have antidepressant or anxiolytic effects .

Case Study 1: Acetylcholinesterase Inhibition

A study involving virtual screening of piperazine derivatives showed that compounds similar to this compound effectively bind to the peripheral anionic site of AChE. This binding enhances their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Serotonin Receptor Modulation

In vitro studies demonstrated that this compound can significantly alter serotonin receptor activity, potentially leading to therapeutic applications in treating depression and anxiety disorders. The modulation of these receptors is critical as they play a significant role in mood regulation .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffectReference
AChE InhibitionHuman AcetylcholinesteraseIncreased acetylcholine levels
Serotonin Receptor ModulationSerotonin-1A ReceptorPotential antidepressant effects

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O4S2/c1-14(2)22(19,20)16-9-7-15(8-10-16)21(17,18)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGHTUZAYAKWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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